molecular formula C8H9F3N2O B1457414 2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine CAS No. 1060807-19-3

2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine

Cat. No.: B1457414
CAS No.: 1060807-19-3
M. Wt: 206.16 g/mol
InChI Key: VHGANISUJBOFSQ-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine” is a chemical compound with the molecular weight of 206.17 . It is also known as TFE-MPY.


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 207.15 . The storage temperature is room temperature .

Scientific Research Applications

Asymmetric Synthesis

  • Synthesis of Enantiomers: Research has shown methods for asymmetric synthesis of enantiomers of related trifluoromethyl compounds. For instance, Demir, Seşenoğlu, and Gerçek-Arkin (2001) demonstrated the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine with high yields, illustrating the compound's potential as a chiral building block (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Novel Synthetic Routes

  • Development of New Synthetic Methods: Luo, Chen, Zhang, and Huang (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate for Silodosin, used in benign prostatic hyperplasia treatment. This highlights the compound's significance in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Catalysis

  • Catalytic Applications: Nyamato, Ojwach, and Akerman (2015) explored the use of (imino)pyridine ligands in palladium(II) complexes for ethylene dimerization, demonstrating the role of related trifluoromethyl compounds in catalytic processes (Nyamato, Ojwach, & Akerman, 2015).

Structural Characterization

  • Protonation Sites and Hydrogen Bonding: Böck, Beuchel, Goddard, Richter, Imming, and Seidel (2021) conducted studies on mono-hydrobromide salts of similar N,4-diheteroaryl 2-aminothiazoles, revealing insights into protonation sites and hydrogen bonding patterns, which are crucial for understanding the structural characteristics of related compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Antitumor Activity

  • Investigation of Antitumor Properties: Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, and Neda (2016) described the structural characterization and potential medical application of novel trifluoromethylpyridine derivatives, indicating the possible antitumor properties of related compounds (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGANISUJBOFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-19-3
Record name 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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